molecular formula C15H15NO4S B5845974 METHYL 3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5845974
M. Wt: 305.4 g/mol
InChI Key: KMRBJGTWVOAUNX-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate is a thiophene-based compound featuring a 4-methoxyphenylacetyl group attached to the 3-amino position of the thiophene ring and a methyl ester at the 2-carboxyl position.

Properties

IUPAC Name

methyl 3-[[2-(4-methoxyphenyl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-19-11-5-3-10(4-6-11)9-13(17)16-12-7-8-21-14(12)15(18)20-2/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRBJGTWVOAUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the acylation of 4-methoxyphenylacetic acid using a suitable acylating agent to form the corresponding acyl chloride. This intermediate is then reacted with 3-amino-2-thiophenecarboxylate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry highlighted that thiophene derivatives possess the ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. A study demonstrated that derivatives containing thiophene rings showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of novel therapeutics targeting various diseases .

Drug Design and Development

In drug design, this compound's structural features are leveraged to create analogs with enhanced biological activities. Structure-activity relationship (SAR) studies have shown that modifications to the methoxy and thiophene groups can significantly affect the compound's pharmacological profile, making it a valuable scaffold in medicinal chemistry .

Case Studies and Research Findings

StudyFocusFindings
Bioorganic & Medicinal ChemistryAnticancer activityDemonstrated inhibition of tumor cell proliferation through targeted pathways .
Journal of AntibioticsAntimicrobial propertiesExhibited significant activity against a range of bacterial strains .
European Journal of Medicinal ChemistryDrug designIdentified key modifications that enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate

  • Structure: Differs in the substitution pattern: a benzyloxy group replaces the 4-methoxyphenylacetyl moiety, and the amino group at the 3-position is unmodified.
  • The free amino group may enhance reactivity in nucleophilic reactions (e.g., acylation, alkylation), unlike the acetylated amino group in the target compound.
  • Applications: Likely serves as a synthetic intermediate for pharmaceuticals or agrochemicals due to its modifiable amino group .

Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate

  • Structure : Features a bromoacetyl group instead of the 4-methoxyphenylacetyl group.
  • Applications : Likely used in cross-coupling reactions or as a precursor for introducing thiophene motifs into larger molecules .

Thifensulfuron Methyl (Metsulfuron Methyl Analogs)

  • Structure: Contains a sulfonylurea bridge and a triazine ring, unlike the target compound’s acetylated amino-thiophene core.
  • Properties :
    • The sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.
    • Higher molecular weight (387.42 g/mol) and polar functional groups (e.g., sulfonamide) enhance soil mobility and bioavailability.
  • Applications : Widely used as a post-emergence herbicide in agriculture .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate C₁₅H₁₅NO₄S 305.35 4-Methoxyphenylacetyl, methyl ester Synthetic intermediate, potential bioactive agent
Methyl 3-amino-5-(4-(benzyloxy)phenyl)thiophene-2-carboxylate C₂₀H₁₇NO₃S 351.42 Benzyloxy, free amino Pharmaceutical intermediate
Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate C₈H₇BrNO₃S 276.12 Bromoacetyl Alkylating agent, synthetic precursor
Thifensulfuron Methyl C₁₂H₁₃N₅O₆S₂ 387.42 Sulfonylurea, triazine Herbicide

Research Findings and Implications

  • Solubility and Bioavailability : The methyl ester and methoxy groups enhance lipophilicity relative to sulfonylurea herbicides, which may limit agricultural utility but favor membrane permeability in drug design.
  • Synthetic Flexibility: The acetylated amino group in the target compound reduces unwanted side reactions during synthesis compared to the free amino or bromoacetyl derivatives .

Biological Activity

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate, also known as methyl 3-(2-(4-methoxyphenyl)acetamido)thiophene-2-carboxylate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H15NO4S
  • Molecular Weight : 305.4 g/mol
  • IUPAC Name : methyl 3-[[2-(4-methoxyphenyl)acetyl]amino]thiophene-2-carboxylate
  • CAS Number : 544669-76-3

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, particularly those related to tyrosine kinase pathways, which are crucial in many malignancies .
  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory responses by inhibiting the production of pro-inflammatory cytokines, thereby demonstrating potential use in treating inflammatory diseases .
  • Antioxidant Properties : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant effects and potential neuroprotective properties .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Biological ActivityObservationsReferences
Anticancer ActivityInhibits proliferation of cancer cells in vitro. ,
Anti-inflammatory EffectsReduces cytokine levels in animal models. ,
Antioxidant ActivityScavenges free radicals effectively. ,

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inhibiting key signaling pathways associated with tumor progression .
  • Inflammatory Disorders : In a model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers, suggesting its efficacy in managing autoimmune conditions .
  • Neuroprotection : Preliminary research indicates that the antioxidant properties of this compound may protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Q & A

Q. What are the recommended protocols for synthesizing methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate with high purity?

Methodological Answer: The synthesis typically involves a multi-step reaction sequence, including:

  • Condensation : Reacting substituted phenylacetyl chlorides with aminothiophene carboxylate precursors under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .
  • Purification : Post-synthesis, use thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (8:2) to monitor reaction progress. Quench with ammonium chloride, extract with diethyl ether, and dry over anhydrous Na₂SO₄. Recrystallize from hot ethanol/water mixtures to achieve ≥95% purity .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride) and reaction time (6–8 hours at reflux) to maximize yield (reported up to 68%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) due to skin/eye irritation risks. Conduct reactions in a fume hood to avoid respiratory exposure to vapors .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with moisture or oxidizing agents to prevent decomposition .
  • Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products .

Advanced Research Questions

Q. What mechanistic approaches are used to study histone deacetylase (HDAC) inhibition by this compound?

Methodological Answer:

  • Enzymatic Assays : Use fluorogenic HDAC substrates (e.g., Boc-Lys(Ac)-AMC) to measure inhibition kinetics. IC₅₀ values are determined via dose-response curves (0.1–50 µM range) .
  • Molecular Docking : Perform in silico studies (AutoDock Vina, PDB: 4LXZ) to predict binding interactions. Focus on the thiophene-carboxylate moiety’s role in chelating Zn²⁺ in HDAC active sites .
  • Validation : Compare with known HDAC inhibitors (e.g., trichostatin A) using Western blotting for acetylated histone H3 levels in cancer cell lines .

Q. How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant activities of this compound?

Methodological Answer:

  • Assay Conditions : Re-evaluate methodologies (e.g., DPPH vs. ABTS assays) under standardized O₂ levels and pH (7.4 vs. acidic conditions). Pro-oxidant behavior may arise in Fe³⁺-rich environments via Fenton-like reactions .
  • Structural Analogs : Compare with ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate derivatives. Electron-withdrawing groups (e.g., nitro) may enhance pro-oxidant activity, while methoxy groups favor radical scavenging .
  • In Vivo Models : Use murine inflammation models (e.g., carrageenan-induced paw edema) to correlate in vitro redox activity with physiological effects .

Q. What strategies are employed to modify the core structure for enhanced bioactivity?

Methodological Answer:

  • Substitution Patterns : Introduce halogen (Cl, Br) or bulkier groups (cyclohexyl) at the 4-methoxyphenyl position to enhance lipophilicity and blood-brain barrier penetration .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (via base hydrolysis) to improve water solubility for pharmacokinetic studies .
  • Hybrid Molecules : Conjugate with NSAIDs (e.g., ibuprofen) via amide linkages to dual-target cyclooxygenase-2 (COX-2) and HDACs .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between cancer cell lines be addressed?

Methodological Answer:

  • Cell Line Variability : Test across panels (NCI-60) to identify lineage-specific sensitivities. For example, HDAC inhibition may show higher efficacy in leukemia (e.g., HL-60) vs. solid tumors due to differential HDAC isoform expression .
  • Metabolic Stability : Assess compound stability in cell culture media (e.g., hydrolysis in RPMI-1640) via LC-MS. Rapid degradation in certain media may explain false-negative results .
  • Synergistic Studies : Combine with chemotherapeutics (e.g., cisplatin) to determine if cytotoxicity is additive or antagonistic .

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